molecular formula C17H26O2 B100027 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol CAS No. 18403-56-0

2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol

Cat. No. B100027
CAS RN: 18403-56-0
M. Wt: 262.4 g/mol
InChI Key: GEMGEWMSHHRLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol, also known as Trolox, is a water-soluble analog of vitamin E. It is a potent antioxidant that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) in the body. It also inhibits lipid peroxidation, which is a major cause of cell damage. 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and detoxification genes.

Biochemical And Physiological Effects

2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell damage, reduce inflammation, and improve mitochondrial function. 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has several advantages for lab experiments. It is water-soluble, which makes it easy to administer to cells and animals. It is also stable and has a long half-life in the body. However, 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has some limitations, including its potential to interfere with certain assays and its relatively low potency compared to other antioxidants.

Future Directions

There are several future directions for research on 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol. One area of interest is its potential use in the treatment of cancer. 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Another area of interest is its potential use in the treatment of neurodegenerative diseases. 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been shown to improve cognitive function and memory in animal models of these diseases. Finally, there is interest in developing more potent analogs of 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol that could be used in clinical settings.

Synthesis Methods

2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol can be synthesized by the condensation of 2,4,6-trimethylphenol with isobutyraldehyde in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to yield 2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol.

Scientific Research Applications

2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, cardiovascular diseases, and diabetes. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for the treatment of these diseases.

properties

CAS RN

18403-56-0

Product Name

2,2-Dimethyl-4,7-di(propan-2-yl)-3,4-dihydro-2h-chromen-6-ol

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

2,2-dimethyl-4,7-di(propan-2-yl)-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C17H26O2/c1-10(2)12-8-16-13(7-15(12)18)14(11(3)4)9-17(5,6)19-16/h7-8,10-11,14,18H,9H2,1-6H3

InChI Key

GEMGEWMSHHRLGX-UHFFFAOYSA-N

SMILES

CC(C)C1CC(OC2=CC(=C(C=C12)O)C(C)C)(C)C

Canonical SMILES

CC(C)C1CC(OC2=CC(=C(C=C12)O)C(C)C)(C)C

Other CAS RN

18403-56-0

Origin of Product

United States

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